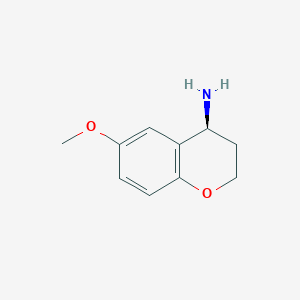
(S)-6-methoxychroman-4-amine
Übersicht
Beschreibung
(S)-6-methoxychroman-4-amine, also known as S-MC4A, is a compound of the chroman family. It is a naturally occurring substance found in the bark of the Magnolia obovata, a species of magnolia tree native to Japan. S-MC4A has been studied extensively due to its potential therapeutic applications, and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(S)-6-methoxychroman-4-amine has been studied extensively for its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been studied for its potential use in treating neurological diseases such as Alzheimer’s and Parkinson’s. It has also been studied for its potential use in treating cardiovascular diseases and metabolic disorders, as well as its potential anti-aging effects.
Wirkmechanismus
The exact mechanism of action of (S)-6-methoxychroman-4-amine is not yet fully understood. However, it is believed to act on a variety of pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as to inhibit the production of nitric oxide, a molecule involved in the regulation of blood pressure. Additionally, it has been found to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
(S)-6-methoxychroman-4-amine has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, it has been found to reduce the production of nitric oxide, to inhibit the activity of tyrosinase, and to reduce the activity of cyclooxygenase-2 (COX-2). It has also been found to have a protective effect on the nervous system, and to reduce the risk of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (S)-6-methoxychroman-4-amine in laboratory experiments has several advantages. It is a naturally occurring compound, so it is easy to obtain and use in experiments. Additionally, it has been studied extensively, so there is a wealth of information available about its biochemical and physiological effects. However, there are also some limitations to using (S)-6-methoxychroman-4-amine in laboratory experiments. For example, it can be difficult to synthesize in large quantities, and it can be toxic if not used properly.
Zukünftige Richtungen
The potential therapeutic applications of (S)-6-methoxychroman-4-amine are still being investigated. Future research should focus on the mechanism of action of (S)-6-methoxychroman-4-amine, as well as its potential use in the treatment of various diseases. Additionally, further research should focus on the safety and efficacy of (S)-6-methoxychroman-4-amine in humans, as well as its potential use in combination with other drugs and therapies. Finally, research should focus on the potential side effects and interactions of (S)-6-methoxychroman-4-amine with other drugs and therapies.
Eigenschaften
IUPAC Name |
(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTWFKUWDZQXHL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OCC[C@@H]2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654673 | |
| Record name | (4S)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-methoxychroman-4-amine | |
CAS RN |
1018978-90-9 | |
| Record name | (4S)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



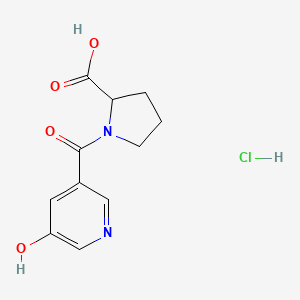
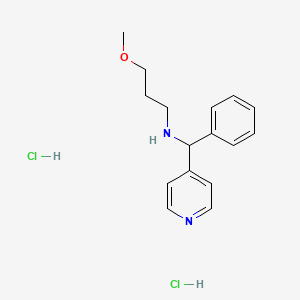

![2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride](/img/structure/B1388260.png)
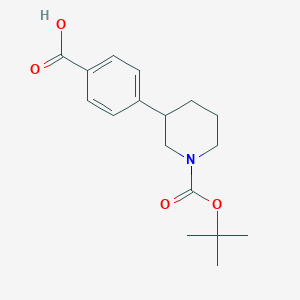

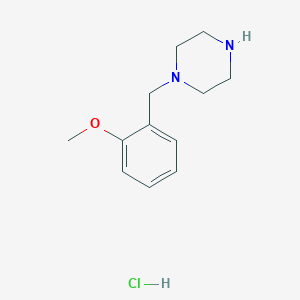

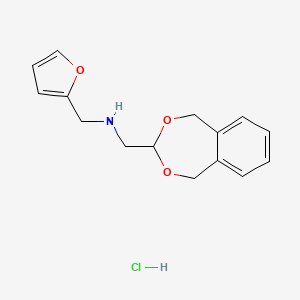
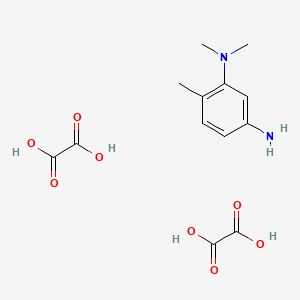
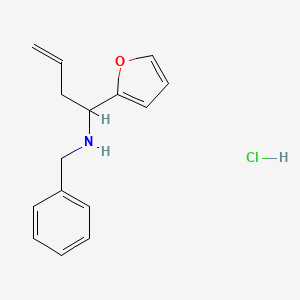
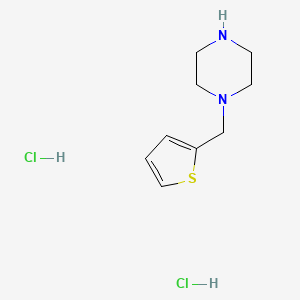
![3-[(Phenyl-pyridin-4-YL-methyl)-amino]-propan-1-OL oxalate](/img/structure/B1388275.png)
![1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride](/img/structure/B1388276.png)